molecular formula CH2BrNO2 B042901 Bromonitromethane CAS No. 563-70-2

Bromonitromethane

Cat. No. B042901
CAS RN: 563-70-2
M. Wt: 139.94 g/mol
InChI Key: DNPRVXJGNANVCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromonitromethane involves diverse methods, demonstrating its versatility as a reagent. For instance, an efficient addition reaction of bromonitromethane to aldehydes catalyzed by NaI under mild conditions has been developed, offering a new route to 1-bromo-1-nitroalkan-2-ols (Concellón et al., 2006). Another study presented a comprehensive synthesis analysis at the decagram scale, addressing the declining accessibility of bromonitromethane and establishing a reproducible protocol for its preparation (Thorpe et al., 2022).

Molecular Structure Analysis

The molecular structure of bromonitromethane has been examined through electron diffraction analysis and quantum chemical calculations, revealing details about its internal rotation and equilibrium structure (Tarasov et al., 2018).

Chemical Reactions and Properties

Bromonitromethane participates in a variety of chemical reactions, highlighting its role as a versatile electrophile. Fishwick et al. (1986) explored its reactions with different nucleophiles, offering insights into its electrophilic nature and the products formed from such interactions (Fishwick et al., 1986).

Physical Properties Analysis

The detonation properties of bromonitromethane, including its sensitivity to shock and von Neumann spike pressure, have been studied, providing valuable data on its physical characteristics as a liquid explosive (Davis et al., 1999).

Chemical Properties Analysis

The enantioselective synthesis of highly functionalized nitrocyclopropanes through organocatalytic addition of bromonitromethane to β,γ-unsaturated α-ketoesters demonstrates the chemical properties and potential applications of bromonitromethane in creating complex organic molecules with high stereoselectivity (Yu et al., 2013).

Scientific Research Applications

  • Synthesis of Nitrocyclopropanes

    Bromonitromethane is used for the stereoselective synthesis of highly functionalized nitrocyclopropanes, achieving enantioselectivity up to 96% (Yu et al., 2013). It's also utilized in the diastereoselective nitrocyclopropanation of 2,5-dihydrothiophene-3-carbaldehydes, yielding novel derivatives with good yields and diastereoselectivities (Risi et al., 2013).

  • Production of Nitro Alcohols

    Bromonitromethane facilitates the efficient synthesis of racemic 1-nitroalkan-2-ols and enantiopure 3-amino-1-nitroalkan-2-ols under mild conditions (Concellón et al., 2006). Additionally, it enables the catalytic enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction (Blay et al., 2008).

  • Synthesis of Biologically Active Compounds

    Bromonitromethane is used in the synthesis of biologically relevant 3-(pyrazol-5-yl)chromones, which exhibit potent free radical scavenging and α-glucosidase inhibitory activities (Soengas et al., 2016).

  • Stereochemistry Studies

    It's used for the synthesis of 1-bromo-1-nitroalkan-2-ols with good stereoselectivity (Concellón et al., 2006).

  • Studying Molecular Structure

    The internal rotation and equilibrium structure of bromonitromethane molecules have been studied using gas electron diffraction data and quantum chemical calculations (Tarasov et al., 2018).

  • Genotoxicity Analysis

    Bromonitromethane has been identified as genotoxic, inducing high levels of DNA breaks in human cells, although this damage repairs over time (Liviác et al., 2009).

  • Chemical Reaction Studies

    The compound reacts with various nucleophiles, yielding products like disulphides, nitrothiophene, and sulphonyl bromide (Fishwick et al., 1986).

Safety And Hazards

Bromonitromethane is classified as an oxidizing liquid, skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

bromo(nitro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BrNO2/c2-1-3(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPRVXJGNANVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060338
Record name Methane, bromonitro-
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Molecular Weight

139.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromonitromethane

CAS RN

563-70-2
Record name Bromonitromethane
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Record name Bromonitromethane
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Record name Methane, bromonitro-
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Record name Methane, bromonitro-
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Record name Bromonitromethane
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Record name BROMONITROMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromonitromethane
Reactant of Route 2
Bromonitromethane

Citations

For This Compound
874
Citations
BR Fishwick, DK Rowles, CJM Stirling - Journal of the Chemical …, 1986 - pubs.rsc.org
… When the anion of bromonitromethane is allowed to react with … The anion of bromonitromethane is unreactive towards … to the reactivity of bromonitromethane which had been shown to …
Number of citations: 50 pubs.rsc.org
T Inokuma, Y Takemoto, SV Tsukanov… - … of Reagents for …, 2001 - researchgate.net
1, 2-Additions. Due to the acidity of the α-proton (pKa= 12.5±0.1 in DMSO) 1 of bromonitromethane, this reagent serves as a nucleophile in the presence of proper additives. Aldehydes …
Number of citations: 1 www.researchgate.net
MP Thorpe, AN Smith, MS Crocker… - The Journal of organic …, 2022 - ACS Publications
… The apparent contradiction between using a hydroxide base for effective bromonitromethane formation and our discovery that bromonitromethane decomposes rapidly with hydroxide …
Number of citations: 2 pubs.acs.org
ML Sherrill - Journal of the American Chemical Society, 1924 - ACS Publications
… reactivity of the halogen in bromonitromethane on the basis of an … In view of the fact that bromonitromethane is the main … thought that the behavior of bromonitromethane might be similar …
Number of citations: 3 pubs.acs.org
A Marsa, C Cortes, E Teixidó, A Hernández, R Marcos - Toxicology in Vitro, 2017 - Elsevier
Epidemiological data indicate that chronic exposure to water disinfection by-products (DBPs) may result in increased risk of cancer. However, the real carcinogenic potential of …
Number of citations: 16 www.sciencedirect.com
KU Alwis, BC Blount, LK Silva, MM Smith… - … science & technology, 2008 - ACS Publications
… Neither tribromonitromethane nor the debrominated products (dibromonitromethane and bromonitromethane) were detected at any time during the experiment. The same nitromethane …
Number of citations: 36 pubs.acs.org
HBH MOISSAN - alcohol, 1896 - pubs.rsc.org
1822-1825).-1n order to avoid the separation of insoluble byeproducts on adding bromine to a concentrated solution of potassium cyanide, the author has modified the preparation of …
Number of citations: 2 pubs.rsc.org
BJ Mincher, SP Mezyk, WJ Cooper… - The Journal of …, 2010 - ACS Publications
Halonitromethanes (HNMs) are byproducts formed through ozonation and chlorine/ chloramine disinfection processes in drinking waters that contain dissolved organic matter and …
Number of citations: 18 pubs.acs.org
J Zhang - Synlett, 2009 - thieme-connect.com
Bromonitromethane (BrCH2NO2) has received considerable attention as a one-carbon synthon for the synthesis of a variety of important organic intermediates. 1 For examples, it was …
Number of citations: 4 www.thieme-connect.com
DJT Porter, JG Voet, HJ Bright - Biochemistry, 2000 - ACS Publications
Bromonitromethane is an inefficient suicide substrate for glucose oxidase (in contrast to the case of CH 3 CCl NO 2 - and d-amino acid oxidase) because, in the enzyme−substrate …
Number of citations: 1 pubs.acs.org

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